5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1426290-78-9
VCID: VC2586119
InChI: InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H
SMILES: C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl
Molecular Formula: C6H7ClF3N3O
Molecular Weight: 229.59 g/mol

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1426290-78-9

Cat. No.: VC2586119

Molecular Formula: C6H7ClF3N3O

Molecular Weight: 229.59 g/mol

* For research use only. Not for human or veterinary use.

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride - 1426290-78-9

Specification

CAS No. 1426290-78-9
Molecular Formula C6H7ClF3N3O
Molecular Weight 229.59 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H
Standard InChI Key XVISRUKWBAGKGJ-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl
Canonical SMILES C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride has been well-characterized in terms of its fundamental physical and chemical properties. The compound is classified as a member of the oxadiazole family, specifically a 1,2,4-oxadiazole derivative, functionalized with an azetidine ring and a trifluoromethyl group. Table 1 provides a comprehensive overview of its key properties.

Table 1: Physical and Chemical Properties of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole Hydrochloride

PropertyValue
CAS Number1426290-78-9
Molecular FormulaC6H7ClF3N3O
Molecular Weight229.59 g/mol
IUPAC Name5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
AppearanceWhite to off-white solid
Melting Point114-115°C
SolubilitySparingly soluble in DMSO (when heated), slightly soluble in methanol
Storage Conditions-20°C, hygroscopic

The compound exists as a hydrochloride salt of the parent compound 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole, which affects its solubility profile and stability .

Structural Features

The structure of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride incorporates several pharmacologically significant moieties. The 1,2,4-oxadiazole heterocyclic ring serves as the core structure, which is known for its unique bioisosteric properties and wide spectrum of biological activities . This five-membered ring contains two nitrogen atoms and one oxygen atom in a specific arrangement.

The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 5 of the oxadiazole, and a trifluoromethyl group at position 3. The trifluoromethyl group (CF3) is particularly noteworthy as it often enhances metabolic stability and lipophilicity in drug candidates. The compound exists as a hydrochloride salt, which typically improves water solubility compared to the free base form.

The canonical SMILES notation for this compound is C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl, and its standard InChI key is XVISRUKWBAGKGJ-UHFFFAOYSA-N .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride typically follows established protocols for 1,2,4-oxadiazole derivatives. Several synthetic approaches have been documented in the literature, with the most common involving the reaction of appropriate azetidine derivatives with trifluoromethyl-containing precursors, followed by formation of the hydrochloride salt.

The general synthesis of 1,2,4-oxadiazole rings often employs one of two main strategies:

  • Amidoxime-based synthesis: This approach involves the cyclization of amidoximes with carboxylic acid derivatives in the presence of activating agents. The reaction between an amidoxime and carboxylic acid esters, activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides has been utilized effectively .

  • Vilsmeier reagent method: A one-pot synthetic procedure employing the Vilsmeier reagent for activating the carboxylic acid group has been reported to produce good to excellent yields (61–93%) of 3,5-disubstituted-1,2,4-oxadiazoles .

For the specific case of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride, the synthesis likely involves a reaction sequence starting with appropriate azetidine derivatives and trifluoroacetic acid derivatives, followed by cyclization to form the oxadiazole ring and subsequent conversion to the hydrochloride salt.

Analytical Characterization

Characterization of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the compound, including the environment of hydrogen and carbon atoms within the molecule.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule, such as C=N, C-O, and C-F bonds.

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, which aids in structure confirmation.

For quantification and purity assessment, several analytical methods are employed:

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines separation capability with mass identification.

  • Ultraviolet-Visible Spectroscopy (UV-Vis): Helps in quantification based on the compound's absorption characteristics in the UV-visible region.

Biological Applications and Research

Role as P2X3 Inhibitor Precursor

One of the most significant applications of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is its use in the preparation of aminoquinazolines that function as P2X3 inhibitors . P2X3 receptors are ATP-gated ion channels primarily expressed in sensory neurons and are implicated in nociception, making them important targets for pain management.

The compound serves as a valuable building block in medicinal chemistry due to its unique structural features. The 1,2,4-oxadiazole moiety is particularly useful as a bioisostere for other heterocycles such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and esters, allowing for the modulation of pharmacokinetic properties while maintaining biological activity .

General Applications of 1,2,4-Oxadiazole Derivatives

While specific research findings for 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride are somewhat limited in the available literature, the broader class of 1,2,4-oxadiazole derivatives has demonstrated a wide range of biological activities:

  • Anticancer Activity: Various 1,2,4-oxadiazole derivatives have shown promising anticancer properties. For example, compounds containing this moiety have exhibited activity against human lung (A549), human breast (MCF-7), and human colon (HCT-116) cancer cell lines .

  • Enzyme Inhibition: Some 1,2,4-oxadiazole derivatives have been investigated as selective inhibitors of various enzymes, which could have applications in treating different diseases .

  • Anti-inflammatory Properties: The oxadiazole scaffold has been incorporated into compounds with anti-inflammatory activity, potentially useful in managing inflammatory conditions .

The incorporation of the trifluoromethyl group in 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride likely enhances its drug-like properties, as this functional group is known to improve metabolic stability and membrane permeability in medicinal compounds.

Comparison with Related Compounds

Several structurally related compounds provide interesting comparisons to 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride:

Structural Analogs

Table 2: Comparison of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole Hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochlorideC6H7ClF3N3O229.59Base compound
5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazoleC12H10F3N3O269.22Addition of phenyl ring between trifluoromethyl group and oxadiazole
5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochlorideC12H11ClF3N3O2321.68Contains trifluoromethoxy-substituted phenyl group instead of direct trifluoromethyl
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazoleC12H10F3N3O2285.22Trifluoromethoxy group at ortho position of phenyl ring
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochlorideC13H12ClF4N3O337.70Contains pyrrolidine ring instead of azetidine; fluorophenyl group at position 3

The comparison reveals that various modifications to the basic structure have been explored, including:

  • The addition of phenyl rings between the trifluoromethyl group and the oxadiazole core.

  • Replacement of the trifluoromethyl group with trifluoromethoxy-substituted phenyl groups .

  • Substitution of the azetidine ring with other nitrogen-containing heterocycles such as pyrrolidine .

These structural variations likely result in different physicochemical properties and potentially different biological activities, highlighting the versatility of the 1,2,4-oxadiazole scaffold in medicinal chemistry research.

Future Research Directions

Synthetic Methodology Improvements

The development of more efficient and environmentally friendly synthetic methods for 1,2,4-oxadiazole derivatives remains an active area of research. Potential approaches include:

  • Mechanochemistry: This solvent-free or minimal-solvent approach could provide a more environmentally friendly route to synthesizing 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride and related compounds .

  • Photoredox Catalysis: Recent advances in visible-light photoredox catalysis could be applied to develop milder and more selective synthetic routes .

  • Microwave-Assisted Synthesis: This approach could potentially reduce reaction times and improve yields in the synthesis of oxadiazole derivatives .

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